YNT-185 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

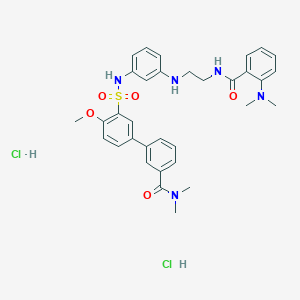

2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIORBDHFHVKRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39Cl2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YNT-185 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] This technical guide delineates the mechanism of action of YNT-185, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the associated signaling pathways. The primary therapeutic potential of YNT-185 lies in its ability to mimic the action of the endogenous neuropeptide orexin, which is crucial for maintaining wakefulness.[3] Its deficiency is a primary cause of the sleep disorder narcolepsy.[2][3] YNT-185 has demonstrated efficacy in ameliorating symptoms in animal models of narcolepsy, providing a proof-of-concept for a mechanistic therapy for this debilitating condition.[4][5]

Core Mechanism of Action

YNT-185 functions as an orthosteric, full agonist for the OX2R.[6] It selectively binds to and activates the OX2R, a G protein-coupled receptor (GPCR), initiating downstream signaling cascades that promote wakefulness.[5][6] The selectivity for OX2R over the orexin type-1 receptor (OX1R) is a key characteristic of YNT-185, as OX2R signaling is considered particularly important for the stabilization of sleep/wake states.[4][6]

Quantitative Pharmacological Data

The potency and selectivity of YNT-185 have been quantified in vitro. The following table summarizes the key efficacy data.

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 | Human OX2R | CHO | 28 ± 4 nM | [6] |

| EC50 | Human OX1R | CHO | 2.75 µM | [1][6] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Signaling Pathway

Activation of the OX2R by YNT-185 initiates a canonical GPCR signaling cascade. The binding of YNT-185 to the OX2R induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This, in turn, stimulates downstream effectors, most notably leading to an increase in intracellular calcium concentration.[6] In the context of wakefulness, this signaling cascade results in the depolarization and increased firing rate of neurons in key arousal centers of the brain, such as the histaminergic neurons in the tuberomammillary nucleus (TMN).[6]

Experimental Evidence and Protocols

The mechanism of action of YNT-185 has been elucidated through a series of in vitro and in vivo experiments.

In Vitro Characterization

Objective: To determine the potency and selectivity of YNT-185 for orexin receptors.

Key Experiment: Intracellular Calcium Mobilization Assay

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R) were used.[6]

-

Assay Principle: Activation of orexin receptors leads to a Gq-mediated signaling cascade that results in the release of intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

-

Protocol Outline:

-

CHO/hOX1R and CHO/hOX2R cells are seeded into 96-well plates and cultured to confluency.

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

After incubation, the cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

YNT-185 is added to the wells at varying concentrations.

-

Fluorescence is measured immediately after the addition of the compound and at regular intervals to capture the peak response.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of YNT-185 to generate a dose-response curve.

-

The EC50 value is calculated from the dose-response curve.

-

-

Antagonist Confirmation: To confirm the interaction at the orthosteric binding site, the assay was repeated in the presence of known OX2R antagonists like suvorexant and EMPA.[6] These antagonists caused a parallel rightward shift in the dose-response curve of YNT-185, which is characteristic of competitive antagonism.[6]

Electrophysiological Characterization

Objective: To assess the effect of YNT-185 on the electrical activity of neurons known to express OX2R.

Key Experiment: Electrophysiological recordings in brain slices.

Methodology:

-

Tissue Preparation: Brain slices containing the tuberomammillary nucleus (TMN), a region with a high density of OX2R-expressing histaminergic neurons, were prepared from mice.[6]

-

Recording Technique: Whole-cell patch-clamp recordings were performed on identified histaminergic neurons.

-

Protocol Outline:

-

Brain slices are maintained in an artificial cerebrospinal fluid (aCSF) bath.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.

-

The membrane patch is ruptured to allow for whole-cell recording of the neuron's electrical activity (membrane potential and firing rate).

-

A baseline recording of the neuron's firing rate is established.

-

YNT-185 is bath-applied to the brain slice.

-

Changes in the neuron's firing rate and membrane potential are recorded.

-

-

Results: Application of YNT-185 induced firing and depolarized histaminergic neurons in the TMN in a dose-dependent manner, an effect that was blocked by an OX2R antagonist.[6] This demonstrates that YNT-185 mimics the excitatory effects of orexin on these wake-promoting neurons.[6]

In Vivo Efficacy

Objective: To evaluate the effect of YNT-185 on wakefulness and narcolepsy-like symptoms in animal models.

Key Experiment: Sleep/wakefulness recording in mice.

Methodology:

-

Animal Models: Wild-type mice, orexin knockout (OXKO) mice, and orexin receptor-deficient (OXRDKO) mice were used.[4][5]

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

-

Drug Administration: YNT-185 was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[1][5]

-

Protocol Outline:

-

Following a recovery period after surgery, mice are habituated to the recording chambers.

-

Baseline EEG/EMG recordings are taken to establish normal sleep/wake patterns.

-

YNT-185 or a vehicle control is administered.

-

EEG/EMG recordings are continuously monitored for several hours post-administration.

-

The sleep/wake stages (wakefulness, NREM sleep, REM sleep) are scored based on the EEG and EMG signals.

-

In narcoleptic models, the frequency and latency of cataplexy-like episodes are also quantified.

-

-

Results: Peripherally administered YNT-185 was shown to cross the blood-brain barrier and act on OX2R in the brain.[2][4] It significantly increased wakefulness in wild-type mice and suppressed cataplexy-like episodes in orexin knockout mice.[1][5] These effects were absent in orexin receptor-deficient mice, confirming the on-target action of YNT-185.[5] Importantly, no immediate rebound sleep was observed after the wake-promoting effects of YNT-185 subsided.[4][5]

Clinical Perspective

While YNT-185 itself has primarily been a research compound, its success in preclinical models has paved the way for the development of other OX2R agonists for the treatment of narcolepsy type 1.[7] Clinical trials with other selective oral OX2R agonists, such as TAK-994 and oveporexton (TAK-861), have shown promising results in improving wakefulness and reducing cataplexy in patients.[8][9] However, the development of TAK-994 was halted due to hepatic adverse events, highlighting the importance of continued safety and tolerability assessments for this class of compounds.[8]

Conclusion

YNT-185 dihydrochloride is a selective OX2R agonist that effectively mimics the wake-promoting effects of the endogenous orexin system. Its mechanism of action has been robustly characterized through a combination of in vitro, ex vivo, and in vivo studies, which have demonstrated its ability to activate OX2R, excite key arousal-promoting neurons, and ameliorate narcolepsy symptoms in animal models. The research on YNT-185 has been instrumental in validating the therapeutic potential of OX2R agonism for narcolepsy and continues to inform the development of next-generation orexin-based therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sleepreviewmag.com [sleepreviewmag.com]

- 3. neurosciencenews.com [neurosciencenews.com]

- 4. pnas.org [pnas.org]

- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]

- 9. Narcolepsy Type 1: Promising Results for New Treatment | Technology Networks [technologynetworks.com]

YNT-185 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Orexin 2 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the orexin (B13118510) 2 receptor (OX2R), a key regulator of wakefulness and arousal. Its discovery represents a significant advancement in the pursuit of mechanism-based therapies for sleep-wake disorders, particularly narcolepsy, which is characterized by a deficiency in the orexin neuropeptide system. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of YNT-185. It includes detailed experimental protocols for its in vitro and in vivo evaluation, a summary of its biological activity, and a description of the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of OX2R agonists.

Discovery and Rationale

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a critical role in maintaining wakefulness.[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] While orexin peptides themselves can alleviate narcoleptic symptoms in animal models, their poor blood-brain barrier penetration limits their therapeutic use.[2]

This led to the development of small-molecule orexin receptor agonists that can cross the blood-brain barrier. YNT-185 was discovered through a lead optimization program aimed at identifying potent and selective non-peptide OX2R agonists.[1] The rationale for targeting OX2R specifically stems from genetic and pharmacological evidence indicating its primary role in promoting and maintaining wakefulness.[3]

Chemical Properties and Synthesis

YNT-185 dihydrochloride is a complex small molecule with the following chemical properties:

| Property | Value |

| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride[4] |

| Molecular Formula | C33H37N5O5S·2HCl[4] |

| Molecular Weight | 688.66 g/mol [4] |

Synthesis of YNT-185

The synthesis of YNT-185 involves a multi-step process. A general synthetic route is outlined below, based on procedures for analogous compounds.[5]

Experimental Protocol: General Synthesis of YNT-185 Analogues [5]

-

Step 1: Synthesis of the Ethylenediamine (B42938) Intermediate: Commercially available 1-fluoro-3-nitrobenzene (B1663965) is reacted with excess ethylenediamine at 120°C for 12 hours to yield a nitro-substituted ethylenediamine derivative.

-

Step 2: Subsequent Amide Coupling and Sulfonylation: The intermediate from Step 1 undergoes a series of reactions including amide bond formation with a substituted benzoic acid and subsequent sulfonylation with a biphenylsulfonyl chloride derivative.

-

Step 3: Final Assembly and Purification: The final steps involve the coupling of the key intermediates, followed by purification using standard chromatographic techniques to yield the final compound. The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Note: The detailed, step-by-step synthesis protocol for YNT-185 is described in the 2015 Journal of Medicinal Chemistry article by Nagahara et al. and its supplementary information.

Biological Activity and In Vitro Characterization

YNT-185 is a potent and highly selective agonist for the human orexin 2 receptor. Its in vitro activity has been characterized through various assays.

Receptor Binding and Activation

The potency and selectivity of YNT-185 were determined using intracellular calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.[6]

| Parameter | Value | Cell Line |

| EC50 at hOX2R | 28 nM[4] | CHO cells |

| EC50 at hOX1R | 2.75 µM[4] | CHO cells |

| Selectivity (OX1R/OX2R) | ~100-fold[6] |

Experimental Protocol: Intracellular Ca2+ Mobilization Assay [6]

-

Cell Culture: CHO cells stably expressing either human OX1R or OX2R are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: Various concentrations of YNT-185 are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The EC50 values are calculated from the concentration-response curves.

Electrophysiological Effects on Histaminergic Neurons

YNT-185 has been shown to depolarize and increase the firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN) of mouse brain slices, a key region for wakefulness promotion that expresses OX2R.[4][6]

Experimental Protocol: Brain Slice Electrophysiology [6]

-

Brain Slice Preparation: Coronal brain slices containing the TMN are prepared from mice.

-

Recording: Whole-cell patch-clamp recordings are performed on identified histaminergic neurons.

-

Drug Application: YNT-185 is bath-applied to the brain slices at various concentrations.

-

Data Acquisition: Changes in membrane potential and firing rate are recorded and analyzed.

In Vivo Efficacy in Narcolepsy Models

The in vivo effects of YNT-185 have been evaluated in mouse models of narcolepsy, including orexin knockout mice.

Promotion of Wakefulness

Intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration of YNT-185 increases wakefulness in wild-type mice.[7]

Suppression of Cataplexy-like Episodes

YNT-185 significantly suppresses cataplexy-like episodes in orexin knockout mice.[6][7]

| In Vivo Effect | Dose | Animal Model | Key Finding |

| Increased Wakefulness | 20-40 mg/kg (i.p.) | Wild-type mice | Significantly increased wake time.[7] |

| Suppression of Cataplexy | 40 mg/kg (i.p.) | Orexin knockout mice | Significantly decreased the frequency of cataplexy-like episodes.[7] |

| Increased Latency to SOREM | 40 and 60 mg/kg (i.p.) | Orexin knockout mice | Significantly increased the latency to the first sleep-onset REM period (SOREM).[7] |

Experimental Protocol: In Vivo Sleep/Wake Recording in Mice [7]

-

Animal Models: Wild-type and orexin knockout mice are used.

-

Surgical Implantation: Mice are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Drug Administration: YNT-185 or vehicle is administered via i.p. or i.c.v. injection.

-

Data Recording: EEG and EMG signals are continuously recorded for several hours post-injection.

-

Sleep Scoring: The recorded data is scored into wakefulness, non-REM sleep, and REM sleep stages. Cataplexy-like episodes are identified based on specific EEG/EMG criteria.

-

Data Analysis: The duration of each sleep/wake state, the number of cataplexy-like episodes, and the latency to sleep onset are quantified and statistically analyzed.

Pharmacokinetics

While detailed pharmacokinetic studies on YNT-185 are not extensively published, it has been demonstrated to be a brain-penetrant molecule.[2] However, some reports suggest that YNT-185 has limited in vivo efficacy, which may be related to its pharmacokinetic properties.[3] For a related OX2R agonist, TAK-925, a brain-to-blood ratio of 0.07:1 was reported, indicating limited penetration across the blood-brain barrier.[3] Further studies are needed to fully characterize the pharmacokinetic profile of YNT-185.

Mechanism of Action and Signaling Pathways

YNT-185 exerts its effects by acting as an agonist at the orexin 2 receptor, a G protein-coupled receptor (GPCR).

Orexin 2 Receptor Signaling

Activation of OX2R by YNT-185 is believed to initiate a cascade of intracellular signaling events, primarily through the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. This increase in intracellular calcium, along with the activation of other downstream effectors such as protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2), ultimately leads to the modulation of neuronal excitability and the promotion of wakefulness.

Experimental Workflow for In Vivo Efficacy

The evaluation of YNT-185's in vivo efficacy follows a structured workflow, from animal preparation to data analysis.

Conclusion

This compound is a pioneering selective OX2R agonist that has provided crucial proof-of-concept for the therapeutic potential of this mechanism in treating narcolepsy. Its discovery and characterization have paved the way for the development of a new class of drugs for sleep-wake disorders. While its own clinical development may be limited, the insights gained from its study are invaluable to the field. This technical guide has summarized the key aspects of its discovery, synthesis, and biological activity, providing a comprehensive resource for the scientific community.

References

- 1. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sleepreviewmag.com [sleepreviewmag.com]

- 3. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

- 5. WO2022187231A1 - Arylsulfoxamides as orexin receptor agonists - Google Patents [patents.google.com]

- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

YNT-185 Dihydrochloride: A Selective Orexin Type-2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YNT-185 dihydrochloride (B599025) is a potent, non-peptide, and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Developed as a research tool to probe the function of the orexin system, it has shown significant potential in preclinical models for treating disorders related to orexin deficiency, most notably narcolepsy.[1][4] Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone, which is caused by the loss of orexin-producing neurons in the hypothalamus.[1][4][5] YNT-185 mimics the action of the endogenous orexin neuropeptides, specifically showing a strong preference for OX2R, which is critically involved in the regulation of wakefulness.[1][6] This guide provides a comprehensive overview of the technical details of YNT-185 dihydrochloride, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Chemical and Physicochemical Properties

YNT-185 is a synthetic organic compound.[7] Its dihydrochloride form is a water-soluble salt, facilitating its use in in vivo studies.[1]

Chemical Name: 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride

Mechanism of Action

YNT-185 acts as an orthosteric, full agonist at the orexin type-2 receptor (OX2R).[1] Orexin receptors are G protein-coupled receptors (GPCRs), and upon activation by an agonist, they initiate a cascade of intracellular signaling events.[8][9] The primary signaling pathway for OX2R involves coupling to the Gαq subunit of heterotrimeric G proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[1][8] This increase in intracellular Ca2+ concentration is a hallmark of OX2R activation and is a commonly used readout in in vitro functional assays.[1][9] Furthermore, orexin receptor signaling can also involve other pathways, including the activation of the adenylyl cyclase (AC) and MAP kinase (ERK42/44) pathways.[9]

In the context of wakefulness, YNT-185's agonism of OX2R on histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus is particularly important.[1] Activation of these neurons, which play a crucial role in maintaining arousal, leads to their depolarization and an increased firing rate, thus promoting wakefulness.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Receptor Activity of YNT-185

| Parameter | Receptor | Cell Line | Value | Reference(s) |

| EC50 | Human OX2R | CHO | 28 ± 4 nM | [1] |

| Human OX1R | CHO | 2,750 nM | [1] | |

| Selectivity | OX2R over OX1R | ~100-fold | [1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Administration Route | Dose | Effect | Reference(s) |

| Wild-type Mice | Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time | [1] |

| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | [2][3] | |

| Orexin Knockout (OXKO) Mice | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased latency to the first sleep-onset REM period (SOREM) | [1] |

| Orexin/ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased frequency of chocolate-induced SOREMs | [1] |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the method used to determine the potency and selectivity of YNT-185 at human orexin receptors.

1. Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R) are cultured in appropriate growth medium supplemented with antibiotics for selection.

2. Cell Plating:

-

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

3. Fluorescent Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

4. Compound Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the assay buffer to achieve a range of final concentrations.

5. Measurement of Calcium Flux:

-

The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument.

-

Baseline fluorescence is measured before the addition of the compound.

-

The various concentrations of YNT-185 are automatically added to the wells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

6. Data Analysis:

-

The peak fluorescence response for each concentration is determined.

-

The data are normalized to the maximum response and plotted against the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[10]

In Vivo Assessment of Wakefulness and Cataplexy in Mice

This protocol outlines the general procedure for evaluating the in vivo effects of YNT-185 on sleep/wake states and cataplexy-like episodes in mouse models of narcolepsy.

1. Animal Models:

-

Orexin knockout (OXKO) mice or orexin/ataxin-3 transgenic mice, which lack orexin-producing neurons, are used as models for narcolepsy.[1] Wild-type mice of the same background strain serve as controls.

2. Surgical Implantation of Electrodes:

-

Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively. Animals are allowed to recover fully from surgery.

3. Drug Administration:

-

This compound is dissolved in saline for intraperitoneal (i.p.) injection or in artificial cerebrospinal fluid for intracerebroventricular (i.c.v.) infusion.[1][2]

-

The compound or vehicle is administered at a specific time of day (e.g., during the light period when mice are typically asleep).[1]

4. EEG/EMG Recording and Sleep Scoring:

-

Following drug administration, EEG and EMG signals are continuously recorded for several hours.

-

The recordings are visually scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

5. Assessment of Cataplexy-like Episodes:

-

In narcoleptic mouse models, cataplexy-like episodes are identified by the sudden onset of muscle atonia (loss of EMG tone) while the EEG shows a waking pattern.

-

The frequency and duration of these episodes are quantified.

-

To induce cataplexy for more consistent measurement, a positive emotional trigger, such as the presentation of chocolate, can be used.[1]

6. Data Analysis:

-

The total time spent in each sleep/wake state is calculated for specific time intervals post-injection.

-

The latency to the first sleep-onset REM period (SOREM), a hallmark of narcolepsy, is measured.

-

Statistical analyses are performed to compare the effects of YNT-185 with the vehicle control group.

Visualizations

Signaling Pathway of YNT-185 at the Orexin Type-2 Receptor

Caption: YNT-185 activates OX2R, leading to Gαq-mediated Ca²⁺ release.

Experimental Workflow for YNT-185 Characterization

Caption: Workflow for characterizing YNT-185 from in vitro assays to in vivo models.

Discussion and Future Directions

This compound has proven to be a valuable pharmacological tool for studying the role of OX2R in sleep-wake regulation.[1] Its ability to cross the blood-brain barrier after peripheral administration and ameliorate narcoleptic symptoms in mouse models provides a strong proof-of-concept for the therapeutic potential of OX2R agonists.[1][4][11] Specifically, YNT-185 has been shown to increase wakefulness and suppress cataplexy-like episodes without causing immediate rebound sleep, a desirable characteristic for a wake-promoting agent.[1][5]

While YNT-185 itself may have limitations in terms of its in vivo efficacy that could hinder its direct clinical development, it has served as a critical lead compound.[1][12] The success of YNT-185 in preclinical models has spurred the development of other novel OX2R agonists with improved pharmacokinetic and pharmacodynamic properties.[13][14] The ongoing research and clinical trials of new selective OX2R agonists, such as TAK-994 and ORX750, underscore the significance of the foundational work done with compounds like YNT-185.[15][16] Future research will likely focus on further optimizing the selectivity and safety profiles of OX2R agonists and exploring their therapeutic potential in other disorders of hypersomnolence beyond narcolepsy.[15][17]

References

- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sleepreviewmag.com [sleepreviewmag.com]

- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. YNT-185 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of orexins signal transduction pathways in rat olfactory mucosa and in olfactory sensory neurons-derived cell line Odora: multiple orexin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]

- 12. pnas.org [pnas.org]

- 13. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

- 16. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]

- 17. investors.centessa.com [investors.centessa.com]

YNT-185 Dihydrochloride: A Selective Orexin Type-2 Receptor Agonist for Narcolepsy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Narcolepsy, a debilitating sleep disorder caused by the loss of orexin-producing neurons, currently lacks a cure, with treatments primarily addressing symptoms.[1][2][3][4] The discovery of YNT-185 dihydrochloride (B599025), a potent and selective nonpeptide orexin (B13118510) type-2 receptor (OX2R) agonist, represents a significant advancement in the potential for a mechanistic therapy for narcolepsy.[2][5][6][7][8] This technical guide provides a comprehensive overview of the role of YNT-185 in narcolepsy research, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. The information presented is intended to support researchers and drug development professionals in further exploring the therapeutic potential of OX2R agonists.

Introduction: The Orexin System and Narcolepsy

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a crucial role in regulating sleep and wakefulness.[9] A deficiency in orexin signaling, due to the loss of orexin-producing neurons in the hypothalamus, is the underlying cause of narcolepsy type 1.[1][2][3][4] This deficiency leads to the cardinal symptoms of narcolepsy: excessive daytime sleepiness (EDS) and cataplexy, the sudden loss of muscle tone triggered by strong emotions.[1][2][3][4] While orexin peptides themselves can alleviate narcolepsy symptoms in animal models, their utility as therapeutics is limited by their inability to cross the blood-brain barrier (BBB).[1][2] This has driven the development of small-molecule orexin receptor agonists that can be administered peripherally.[1]

YNT-185 is a first-in-class, nonpeptide, selective OX2R agonist that has demonstrated the ability to cross the BBB and ameliorate narcolepsy symptoms in mouse models, providing a proof-of-concept for this therapeutic strategy.[1][4][5][6][7][8]

Mechanism of Action: Selective OX2R Agonism

YNT-185 functions as an orthosteric, full agonist for the OX2R.[5][10] Its selectivity for OX2R over OX1R is approximately 100-fold.[5][10] The activation of OX2R by YNT-185 mimics the action of endogenous orexin, leading to the stimulation of wake-promoting pathways.

Signaling Pathway

Upon binding to the OX2R, a G protein-coupled receptor (GPCR), YNT-185 initiates a downstream signaling cascade.[9] This primarily involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event that can be quantified in vitro.

Preclinical Data in Narcolepsy Research

The efficacy of YNT-185 has been evaluated in both in vitro and in vivo models.

In Vitro Potency and Selectivity

The potency and selectivity of YNT-185 were determined using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing human orexin receptors.

| Parameter | hOX1R | hOX2R | Selectivity (OX1R/OX2R) | Reference |

| EC50 (nM) | 2750 | 28 ± 4 | ~100-fold | [5][10] |

| EC50 (µM) | 2.75 | 0.028 | ~98-fold | [11][12][13] |

Table 1: In Vitro Activity of YNT-185 on Human Orexin Receptors

In Vivo Efficacy in Mouse Models of Narcolepsy

YNT-185 has been shown to effectively promote wakefulness and reduce cataplexy in orexin knockout (OXKO) and orexin neuron-ablated (orexin/ataxin-3) mouse models of narcolepsy.[5][6][7][10]

| Animal Model | Administration | Dosage | Effect on Wakefulness | Effect on Cataplexy | Reference |

| Wild-type Mice | i.c.v. | 300 nmol | Significant increase in wake time for 3 hours | N/A | [11][12] |

| Wild-type Mice | i.p. | 20-40 mg/kg | Significantly increased wake time | N/A | [11][12] |

| Orexin Knockout (OXKO) Mice | i.p. | 40 and 60 mg/kg | - | Significantly increased latency to the first cataplexy-like episode | [5][6] |

| Orexin/ataxin-3 Mice | i.p. | 40 mg/kg | - | Significantly decreased the frequency of chocolate-induced cataplexy-like episodes for 3 hours | [5][6][10] |

Table 2: In Vivo Effects of YNT-185 in Mice

Importantly, peripherally administered YNT-185 promotes wakefulness without affecting body temperature and does not cause immediate rebound sleep.[5][6][7] Repeated administration did not lead to desensitization in its ability to suppress cataplexy.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Calcium Mobilization Assay

This assay quantifies the agonist activity of YNT-185 by measuring intracellular calcium release in response to receptor activation.

Protocol Details:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and incubated overnight to allow for attachment.

-

Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: A baseline fluorescence reading is taken before the automated addition of YNT-185 at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader with kinetic reading capabilities (e.g., FLIPR).

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Electrophysiology and Sleep/Wake Recording

This protocol involves the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, followed by drug administration and data analysis.

Protocol Details:

-

Animal Models: Orexin knockout (OXKO) mice or orexin/ataxin-3 mice on a C57BL/6J background are commonly used. Wild-type littermates serve as controls.

-

Surgical Implantation: Mice are anesthetized and placed in a stereotaxic frame. For EEG, stainless steel screw electrodes are implanted over the frontal and parietal cortices. For EMG, wire electrodes are inserted into the nuchal muscles. For intracerebroventricular (i.c.v.) administration, a guide cannula is implanted into a lateral ventricle.

-

Recovery: A recovery period of at least one week is allowed post-surgery.

-

Recording: Mice are connected to a recording cable in a sound-attenuated chamber and allowed to habituate. EEG and EMG signals are amplified, filtered, and digitized for continuous recording.

-

Drug Administration: YNT-185 dihydrochloride is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection or i.c.v. infusion.

-

Data Analysis: Sleep/wake stages (wakefulness, NREM sleep, REM sleep) are visually scored in epochs (e.g., 10 seconds) based on EEG and EMG characteristics. Cataplexy-like episodes are identified by the sudden cessation of EMG activity during wakefulness, with the presence of theta-dominant EEG.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of YNT-185 on the electrical properties of specific neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), which express OX2R.

Protocol Details:

-

Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the TMN are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made from identified histaminergic neurons.

-

Drug Application: YNT-185 is applied to the bath to observe its effects on neuronal firing rate and membrane potential.

-

Data Acquisition and Analysis: Electrophysiological data are acquired using a patch-clamp amplifier and appropriate software. Changes in firing frequency and membrane potential are analyzed.

Logical Framework for Therapeutic Action

The therapeutic potential of YNT-185 in narcolepsy is based on a clear logical progression from molecular action to symptomatic relief.

Future Directions and Conclusion

The preclinical data for YNT-185 strongly support the hypothesis that selective OX2R agonism is a viable therapeutic strategy for narcolepsy. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of OX2R agonists for clinical development. This includes improving oral bioavailability and duration of action. The development of compounds like YNT-185 has paved the way for a new generation of narcolepsy treatments that target the core pathophysiology of the disease. While YNT-185 itself may be a research tool, the insights gained from its study are invaluable for the ongoing development of novel therapeutics for narcolepsy and other hypersomnolence disorders.

References

- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]

- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function | Journal of Neuroscience [jneurosci.org]

- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sleepreviewmag.com [sleepreviewmag.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Activity of putative orexin neurons during cataplexy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

YNT-185 Dihydrochloride: A Technical Guide to a Pioneering Orexin 2 Receptor Agonist for Wakefulness Promotion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YNT-185 dihydrochloride (B599025), a first-in-class, selective non-peptide orexin (B13118510) type-2 receptor (OX2R) agonist. It details the compound's mechanism of action, preclinical efficacy in promoting wakefulness, and the experimental protocols used to establish its pharmacological profile. Furthermore, this document contextualizes the pioneering role of YNT-185 in the successful clinical development of next-generation OX2R agonists for the treatment of narcolepsy.

Introduction: The Orexin System and the Quest for Wakefulness-Promoting Agents

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (orexin type-1 and type-2 receptors; OX1R and OX2R), is a critical regulator of wakefulness and sleep-wake stability.[1] A deficiency in orexin-producing neurons in the hypothalamus is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3][4][5] This understanding has driven the development of orexin receptor agonists as a potential therapeutic strategy.[2][3][4][5] YNT-185 emerged as a significant research compound, being one of the first small molecule, non-peptide agonists with selectivity for the OX2R, which is particularly implicated in the regulation of sleep and wakefulness.[1][2][6]

Core Compound Profile: YNT-185 Dihydrochloride

| Property | Data | Reference |

| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [7] |

| Molecular Formula | C₃₃H₃₇N₅O₅S · 2HCl | [8][9] |

| Molecular Weight | 688.66 g/mol | [7][9] |

| Appearance | Off-white to light yellow solid | [8] |

| Solubility | Soluble to 100 mM in water and DMSO | [9] |

| CAS Number | 1804978-82-2 | [7][9] |

Mechanism of Action: Selective OX2R Agonism

YNT-185 functions as a potent and selective agonist for the orexin type-2 receptor (OX2R).[2][8][10] In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human orexin receptors have demonstrated its significant selectivity for OX2R over OX1R.[7][8][9][10] Activation of the OX2R, a G protein-coupled receptor (GPCR), primarily initiates a Gq protein signaling cascade.[1] This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in neuronal excitation.[1] This signaling cascade in wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), is believed to be the primary mechanism through which YNT-185 exerts its wakefulness-promoting effects.[2][11]

Table 1: In Vitro Receptor Potency of YNT-185

| Receptor | Assay Type | Value (EC₅₀) | Reference |

| hOX2R | Intracellular Ca²⁺ Mobilization | 0.028 µM (28 nM) | [7][8][9][10] |

| hOX1R | Intracellular Ca²⁺ Mobilization | 2.75 µM | [7][8][9][10] |

EC₅₀ (Half maximal effective concentration) values indicate the concentration of YNT-185 required to elicit 50% of the maximal response.

Preclinical Efficacy on Wakefulness

In vivo studies in mice have demonstrated the potent wake-promoting effects of this compound. Both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration have been shown to significantly increase wakefulness and reduce non-rapid eye movement (NREM) sleep.[2][8][10][11] These effects were observed in wild-type mice as well as in mouse models of narcolepsy, such as orexin knockout (OXKO) and orexin neuron-ablated mice.[2][3] Crucially, the wake-promoting effects were absent in mice lacking both orexin receptors, confirming the on-target mechanism of action.[2][8][10] Furthermore, YNT-185 was shown to suppress cataplexy-like episodes in narcoleptic mouse models.[2][3]

Table 2: Summary of In Vivo Effects of YNT-185 on Wakefulness in Mice

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Wild-type (C57BL/6J) | i.c.v. (300 nmol) | Significantly increased wake time for 3 hours; decreased NREM sleep time. | [8][10][11] |

| Wild-type (C57BL/6J) | i.p. (20-40 mg/kg) | Significantly increased wake time. | [8][10] |

| Orexin Knockout (OXKO) | i.p. (40-60 mg/kg) | Suppressed cataplexy-like episodes; increased latency to the first sleep-onset REM period (SOREM). | [2][12] |

| Orexin/Ataxin-3 | i.p. (40 mg/kg) | Significantly decreased the frequency of chocolate-induced SOREMs. | [2][12] |

Experimental Protocols

In Vitro: Intracellular Calcium Mobilization Assay

This assay quantifies the agonist activity of YNT-185 at orexin receptors by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with plasmids encoding either human OX1R or OX2R.[2][11]

-

Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at room temperature in the dark.[13] Probenecid may be included to prevent dye leakage.[13]

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of concentrations.

-

Fluorescence Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument.[14] A baseline fluorescence reading is taken.

-

Compound Addition and Data Acquisition: The automated pipetting system of the instrument adds the various concentrations of YNT-185 to the wells. Fluorescence intensity is measured kinetically in real-time to detect the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized and fitted to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo: Sleep/Wakefulness Recording in Mice

This protocol details the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to assess the effects of YNT-185 on sleep architecture.

Methodology:

-

Animal Models: Male wild-type C57BL/6J mice, orexin knockout mice, or other relevant strains are used.[2][8]

-

Electrode Implantation Surgery:

-

Mice are anesthetized (e.g., with isoflurane (B1672236) or pentobarbital) and placed in a stereotaxic frame.[15][16]

-

The skull is exposed, and small burr holes are drilled for the placement of EEG recording screws over the frontal and parietal cortices.[17]

-

Two stainless steel wires are inserted into the neck musculature to serve as EMG electrodes.[17]

-

The entire assembly is secured to the skull with dental cement.[15]

-

-

Recovery and Habituation: Mice are allowed to recover from surgery for at least one week. They are then habituated to the recording chamber and tethered recording cable for 2-3 days before baseline recordings begin.[17][18]

-

Baseline Recording: Continuous EEG/EMG recordings are acquired for a 24-hour baseline period to establish normal sleep-wake patterns.

-

Drug Administration: this compound (dissolved in saline or vehicle) or vehicle is administered via the desired route (i.p. or i.c.v.) at a specific time (e.g., at the beginning of the light period, when mice are typically asleep).[11]

-

Post-Administration Recording: EEG/EMG signals are continuously recorded for a defined period (e.g., 3-6 hours) following administration.

-

Data Analysis (Sleep Scoring):

-

The recorded data is divided into epochs (e.g., 10 seconds).

-

Each epoch is manually or automatically scored as Wake, NREM sleep, or REM sleep based on the EEG frequency and amplitude and the EMG activity.[17]

-

Wake: Low-voltage, high-frequency EEG; high EMG tone.

-

NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; reduced EMG tone.

-

REM Sleep: Low-amplitude, high-frequency (theta wave) EEG; muscle atonia (lowest EMG tone).

-

-

Statistical Analysis: The total time spent in each state, episode duration, and number of state transitions are calculated and compared between the YNT-185-treated and vehicle-treated groups.

Clinical Relevance and Future Directions

The preclinical success of YNT-185 provided a crucial proof-of-concept for the therapeutic potential of selective OX2R agonists in treating narcolepsy.[2][3] While YNT-185 itself did not advance into human clinical trials, its development paved the way for next-generation compounds with improved pharmacokinetic and pharmacodynamic properties.

Notably, Takeda Pharmaceuticals developed danavorexton (TAK-925) and oveporexton (TAK-861) , both selective oral OX2R agonists.[2][3][6][8][10]

-

TAK-994: An early oral OX2R agonist, showed efficacy in a Phase 2 trial for narcolepsy type 1, improving wakefulness and reducing cataplexy.[19] However, its development was halted due to hepatotoxic effects.[19]

-

Oveporexton (TAK-861): This compound has demonstrated significant success in Phase 2 and Phase 3 clinical trials for narcolepsy type 1.[2][3][6][8][10] Results showed statistically significant and clinically meaningful improvements in objective measures of wakefulness (Maintenance of Wakefulness Test) and reductions in cataplexy rates.[2][8][10] The safety profile was generally favorable, without the liver toxicity seen with earlier compounds.[8][10]

The journey from the foundational research on YNT-185 to the late-stage clinical success of oveporexton highlights a successful trajectory in mechanism-based drug discovery. It underscores the value of selective OX2R agonism as a transformative therapeutic approach for narcolepsy, directly addressing the underlying orexin deficiency.

References

- 1. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Takeda Reports Breakthrough Phase 3 Results for Oveporexton in Narcolepsy Type 1 [clival.com]

- 3. takeda.com [takeda.com]

- 4. vjneurology.com [vjneurology.com]

- 5. sleepreviewmag.com [sleepreviewmag.com]

- 6. wakeupnarcolepsy.org [wakeupnarcolepsy.org]

- 7. ajmc.com [ajmc.com]

- 8. takeda.com [takeda.com]

- 9. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. Oveporexton, an Oral Orexin Receptor 2-Selective Agonist, in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Protocol for recording the discharge of locus coeruleus neurons in free-moving mice during different sleep-wake stages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Orexin 2 Receptor Agonist YNT-185 Dihydrochloride: A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of YNT-185 dihydrochloride (B599025), a selective orexin (B13118510) 2 receptor (OX2R) agonist. The information presented herein is intended to support research and development efforts in the fields of sleep disorders and neuroscience.

Core Pharmacology

YNT-185 is a non-peptide, small molecule agonist with high selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). Its primary mechanism of action is to mimic the effects of the endogenous neuropeptide orexin-A by binding to and activating OX2R, a G-protein coupled receptor. This activation leads to the depolarization and increased firing rate of downstream neurons, most notably the histaminergic neurons of the tuberomammillary nucleus (TMN), which play a crucial role in promoting and maintaining wakefulness.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for YNT-185 dihydrochloride.

| In Vitro Activity (EC50) | Receptor | Value | Cell Line |

| YNT-185 | Human OX2R | 28 nM | CHO |

| YNT-185 | Human OX1R | 2,750 nM | CHO |

Table 1: In Vitro Receptor Activation Potency of YNT-185.

| In Vivo Efficacy (Wakefulness Promotion) | Animal Model | Dose | Route | Duration of Effect |

| YNT-185 | Wild-type Mice | 30-300 nmol | i.c.v. | Up to 3 hours |

| YNT-185 | Wild-type Mice | 20-40 mg/kg | i.p. | Increased wakefulness |

Table 2: In Vivo Wake-Promoting Effects of YNT-185.

| In Vivo Efficacy (Cataplexy Amelioration) | Animal Model | Dose | Route | Effect |

| YNT-185 | Orexin Knockout Mice | 100-300 nmol | i.c.v. | Decreased SOREMs |

| YNT-185 | Orexin Knockout Mice | 40-60 mg/kg | i.p. | Decreased SOREMs |

Table 3: In Vivo Anti-Cataplectic Effects of YNT-185. SOREM: Sleep-Onset REM Period.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway of YNT-185 and the general experimental workflows for its characterization.

Caption: Signaling pathway of YNT-185 activating the OX2R.

Caption: Experimental workflow for YNT-185 characterization.

Detailed Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of YNT-185 at human orexin receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).

-

Cell Seeding: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (B1678239) (to inhibit dye extrusion). Cells are incubated to allow for dye loading.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in assay buffer to the desired concentrations.

-

FLIPR Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the YNT-185 dilutions. The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the YNT-185 concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Ex Vivo Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to assess the direct effect of YNT-185 on the electrical activity of target neurons.

-

Brain Slice Preparation: Mice are anesthetized and perfused with an ice-cold cutting solution. The brain is rapidly removed, and coronal slices containing the tuberomammillary nucleus (TMN) are prepared using a vibratome.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording Procedure: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a histaminergic neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Drug Application: YNT-185 is applied to the slice via the perfusion system.

-

Data Acquisition: Changes in membrane potential and firing rate are recorded in current-clamp mode.

-

Data Analysis: The firing frequency and resting membrane potential before and after YNT-185 application are compared to determine the drug's effect.

In Vivo Sleep/Wake and Cataplexy Analysis in Mouse Models

These experiments evaluate the in vivo efficacy of YNT-185 in promoting wakefulness and reducing narcoleptic symptoms.

-

Animal Models: Wild-type mice and genetic models of narcolepsy (e.g., orexin/hypocretin knockout mice) are used.

-

Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. A guide cannula for intracerebroventricular (i.c.v.) injections may also be implanted.

-

Habituation: Following a recovery period, mice are habituated to the recording chambers and cables.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered via the desired route (i.p. or i.c.v.).

-

EEG/EMG Recording: Continuous EEG and EMG recordings are acquired for several hours post-administration.

-

Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.

-

Cataplexy Analysis: In narcoleptic mouse models, cataplexy-like episodes (sudden loss of muscle tone while awake, often leading to a direct transition into REM sleep) are identified and quantified.

-

Data Analysis: The total time spent in each sleep-wake state, the latency to sleep onset, and the number and duration of cataplectic episodes are compared between vehicle- and YNT-185-treated groups.

YNT-185 Dihydrochloride: A Technical Guide to its Orexin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of YNT-185 dihydrochloride (B599025) for human orexin (B13118510) 1 (OX1R) and orexin 2 (OX2R) receptors. The document outlines the quantitative binding data, detailed experimental methodologies for its determination, and a visual representation of the associated signaling pathways and experimental workflow.

Core Data Presentation

YNT-185 dihydrochloride is a potent and selective agonist for the orexin 2 receptor (OX2R). Its binding affinity is typically determined by functional assays measuring the concentration required to elicit a half-maximal response (EC50) in cells engineered to express the human orexin receptors.

| Compound | Receptor | Parameter | Value (µM) | Selectivity |

| This compound | Human OX1R | EC50 | 2.75 | ~98-fold selectivity for OX2R |

| This compound | Human OX2R | EC50 | 0.028 |

Experimental Protocols

The binding affinity of this compound for orexin receptors is commonly assessed through an intracellular calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor. This functional assay measures the receptor's activation by detecting the transient increase in intracellular calcium concentration, a key event in the Gq-protein coupled signaling pathway of orexin receptors.

Protocol: Intracellular Calcium Mobilization Assay

1. Cell Culture and Plating:

-

Cell Line: CHO-K1 cells stably expressing the human orexin 1 receptor (CHO-hOX1R) or the human orexin 2 receptor (CHO-hOX2R).

-

Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Plating: Cells are seeded into black-wall, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

-

The cell culture medium is removed from the wells.

-

A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well. The buffer typically consists of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4) and may contain probenecid (B1678239) to prevent dye leakage.

-

The plate is incubated at 37°C for approximately 60 minutes to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

3. Compound Preparation and Addition:

-

This compound is serially diluted in assay buffer to create a range of concentrations.

-

The dye loading buffer is removed, and the cells are washed with assay buffer.

-

The various concentrations of this compound are added to the respective wells.

4. Signal Detection:

-

The microplate is immediately placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

-

The fluorescence intensity in each well is measured over time, typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.

-

The addition of the compound triggers an immediate increase in fluorescence as intracellular calcium levels rise due to receptor activation.

5. Data Analysis:

-

The peak fluorescence intensity following compound addition is measured for each concentration.

-

The data is normalized to the baseline fluorescence before compound addition.

-

A dose-response curve is generated by plotting the normalized fluorescence intensity against the logarithm of the this compound concentration.

-

The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve using a suitable nonlinear regression model.

Mandatory Visualizations

Signaling Pathways

Orexin receptors are G-protein coupled receptors (GPCRs) that can couple to multiple G-protein subtypes, primarily Gq, Gi/o, and Gs, to initiate diverse intracellular signaling cascades.

Caption: Orexin Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates the key steps in the intracellular calcium mobilization assay used to determine the functional potency of this compound.

Caption: Workflow for Calcium Mobilization Assay.

YNT-185 Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Orexin Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the orexin (B13118510) type-2 receptor (OX2R).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of YNT-185 dihydrochloride. Detailed summaries of its in vitro and in vivo activities are presented, along with descriptions of the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the orexin system.

Chemical Structure and Identity

This compound is chemically known as 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride.[5] Its development was the result of extensive research focused on discovering non-peptide small molecules that could mimic the action of the endogenous neuropeptide orexin.[3][6] The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [5] |

| Molecular Formula | C₃₃H₃₇N₅O₅S·2HCl | [5] |

| Molecular Weight | 688.66 g/mol | [5] |

| CAS Number | 1804978-82-2 | [5] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥98% (HPLC) | [4][5] |

| Solubility | Soluble in saline | [7] |

Pharmacological Properties and Mechanism of Action

YNT-185 is a selective agonist for the orexin type-2 receptor (OX2R), a G-protein coupled receptor predominantly involved in the regulation of sleep and wakefulness.[1][2] Its agonist activity at OX2R leads to the activation of downstream signaling pathways that promote arousal. The selectivity for OX2R over the orexin type-1 receptor (OX1R) is a key feature of YNT-185, with an approximately 100-fold higher potency for OX2R.[4]

In Vitro Activity

The potency and selectivity of YNT-185 have been characterized using in vitro calcium mobilization assays in Chinese hamster ovary (CHO) cells stably expressing human orexin receptors.

Table 2: In Vitro Agonist Activity of YNT-185

| Receptor | Assay Type | EC₅₀ | Reference |

| Human OX2R | Calcium Mobilization | 28 nM | [4] |

| Human OX1R | Calcium Mobilization | 2.75 µM | [4] |

The significant difference in EC₅₀ values demonstrates the high selectivity of YNT-185 for the OX2R.

In Vivo Activity

In vivo studies in mice have demonstrated the wake-promoting effects of this compound. Administration via both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes has been shown to significantly increase wakefulness and reduce non-REM sleep.[2] These effects are absent in mice lacking orexin receptors, confirming the on-target mechanism of action.[2] Furthermore, YNT-185 has been shown to ameliorate symptoms of narcolepsy in mouse models.[2]

Table 3: In Vivo Effects of this compound in Mice

| Administration Route | Dose | Effect | Animal Model | Reference |

| Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wakefulness, decrease in NREM sleep | Wild-type C57BL/6J mice | [5] |

| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | Wild-type C57BL/6J mice | [2][3] |

| Intraperitoneal (i.p.) | 40 mg/kg | Amelioration of narcolepsy-cataplexy symptoms | Orexin knockout mice | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of YNT-185 is a multi-step process that involves the strategic coupling of various chemical moieties to construct the final complex molecule. The detailed synthetic route is described in the supplementary information of Nagahara et al., 2015, Journal of Medicinal Chemistry.[4] The general approach involves the synthesis of key intermediates followed by their assembly and final conversion to the dihydrochloride salt.

In Vitro Calcium Mobilization Assay

The agonist activity of YNT-185 at orexin receptors is determined by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in recombinant cell lines.

Protocol Overview:

-

Cell Culture: Chinese hamster ovary (CHO-K1) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.

-

Compound Addition: YNT-185, dissolved in an appropriate vehicle (e.g., DMSO), is added to the wells at various concentrations.

-

Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., a FlexStation).

-

Data Analysis: The fluorescence data is analyzed to determine the EC₅₀ value, which represents the concentration of YNT-185 that produces 50% of the maximal response.

A more detailed protocol for calcium mobilization assays can be found in publications such as Irukayama-Tomobe et al., 2017, PNAS.[5]

In Vivo Wakefulness Study in Mice

The effect of YNT-185 on sleep-wake states is assessed by recording electroencephalogram (EEG) and electromyogram (EMG) in freely moving mice.

Protocol Overview:

-

Animal Surgery: Mice are surgically implanted with electrodes for EEG and EMG recording. EEG electrodes are placed on the surface of the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed to recover from surgery.

-

Habituation: Mice are habituated to the recording chamber and cables.

-

Drug Administration: this compound, dissolved in saline, is administered via the desired route (i.c.v. or i.p.). A vehicle control group receives saline only.

-

EEG/EMG Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 24 hours).

-

Sleep Scoring: The recorded data is scored into different sleep-wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG patterns.

-

Data Analysis: The amount of time spent in each sleep-wake stage is quantified and compared between the YNT-185 treated and vehicle control groups.

Detailed procedures for EEG/EMG recording and analysis in mice are described in Irukayama-Tomobe et al., 2017, PNAS.[2][5]

Conclusion

This compound is a valuable research tool for investigating the role of the orexin system, particularly the OX2R, in regulating sleep, wakefulness, and other physiological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for disorders characterized by excessive daytime sleepiness, such as narcolepsy. This technical guide provides a foundational understanding of its chemical and pharmacological properties to support further research and development efforts in this field.

References

- 1. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, YNT-185 [jstage.jst.go.jp]

- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

YNT-185 Dihydrochloride: A Technical Guide for Investigating Orexin System Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YNT-185 dihydrochloride (B599025), a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R). The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a critical regulator of sleep-wake states, feeding behavior, and reward pathways. YNT-185 serves as a powerful pharmacological tool to dissect the specific roles of OX2R signaling in these processes. This document details the pharmacological properties of YNT-185, provides in-depth experimental protocols for its use in in vitro and in vivo studies, and presents relevant signaling pathways and experimental workflows through clear visualizations.

Introduction to YNT-185 Dihydrochloride